molecular formula C21H26N4O3 B2356259 (5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319845-25-3

(5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2356259
CAS No.: 2319845-25-3
M. Wt: 382.464
InChI Key: CRVIUWVNTXNYCG-UHFFFAOYSA-N
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Description

The compound (5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is an intriguing chemical entity due to its structural complexity and potential applications. Its composition includes a cyclopropylisoxazolyl group and a tetrahydrocinnolinyl group, linked via a piperidinyl methanone bridge, hinting at a multitude of interactions and reactivities within biological and chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves several steps. The initial stage generally involves the construction of the cyclopropylisoxazole core through cyclization reactions. The tetrahydrocinnoline moiety is typically synthesized separately, often starting from readily available precursors like cinnamaldehyde derivatives. The two fragments are then linked via a piperidinyl group through a series of coupling reactions under mild conditions to prevent decomposition.

Industrial Production Methods: : For industrial-scale production, optimizing the yield and purity of the compound is crucial. This usually entails employing continuous flow chemistry techniques, where reagents are combined and reacted under controlled conditions, allowing for scalability and consistency. Catalysts and solvents that can be easily recycled and reused are typically chosen to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

Major Products Formed: : The products formed depend on the reaction conditions and reagents used. For instance, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions could introduce different functional groups, further modifying the compound's properties.

Scientific Research Applications

The compound's unique structure makes it valuable in various fields:

  • Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural components suggest potential interactions with biological macromolecules, making it a candidate for studying biochemical pathways.

  • Medicine: : It could be explored for pharmaceutical applications, especially as a scaffold for designing new drugs.

  • Industry: : Its synthetic versatility makes it a useful building block in material science and chemical engineering.

Mechanism of Action

Mechanism: : The compound exerts its effects through various molecular interactions. The isoxazole ring might interact with proteins and enzymes, altering their function. The piperidinyl group could facilitate membrane permeability, enhancing the compound's bioavailability.

Molecular Targets and Pathways: : The exact molecular targets would depend on the specific biological context. it is likely to interact with enzyme active sites or receptor binding domains, influencing signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other isoxazole-containing molecules and cinnoline derivatives. What sets this compound apart is the combination of these two moieties with a piperidinyl linker, which might confer unique reactivity and biological activity.

  • Similar Compounds: : Examples include 3-isoxazolylmethanone derivatives and various tetrahydrocinnoline analogs. These compounds share structural motifs but differ in functional group placement and overall reactivity.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(18-12-19(28-24-18)15-5-6-15)25-9-7-14(8-10-25)13-27-20-11-16-3-1-2-4-17(16)22-23-20/h11-12,14-15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVIUWVNTXNYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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